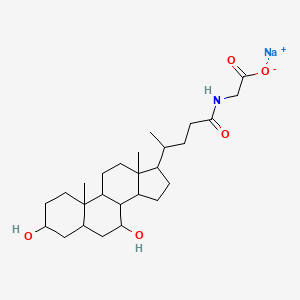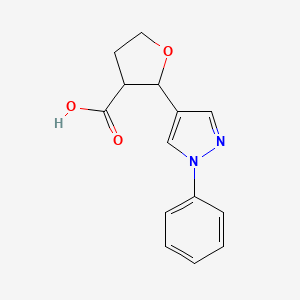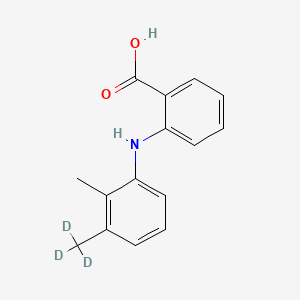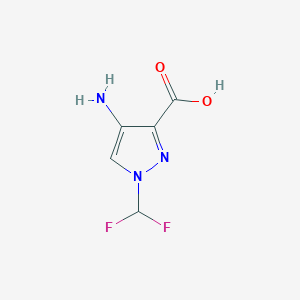![molecular formula C20H22O6 B12310326 3,4-Bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one CAS No. 7471-01-4](/img/structure/B12310326.png)
3,4-Bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one is a lignan, a type of natural compound found in various plants. It is known for its complex structure, which includes two hydroxy-methoxyphenyl groups attached to an oxolanone ring. This compound has garnered interest due to its potential biological activities and applications in various fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one typically involves the reaction of appropriate phenolic precursors under controlled conditions. One common method includes the use of vanillin derivatives, which undergo condensation reactions to form the desired lignan structure. The reaction conditions often involve the use of catalysts and specific temperature and pH settings to ensure the correct formation of the oxolanone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control. Techniques such as crystallization, chromatography, and distillation are commonly employed to isolate and purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenolic groups, leading to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can target the oxolanone ring or the phenolic groups, resulting in different reduced forms of the compound.
Substitution: The methoxy and hydroxy groups can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, with specific temperatures, solvents, and catalysts being employed .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield quinones, while reduction can produce different alcohols or ethers. Substitution reactions can introduce new functional groups, altering the compound’s properties .
Wissenschaftliche Forschungsanwendungen
3,4-Bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: The compound’s biological activities, such as antioxidant and anti-inflammatory effects, are of interest in various biological studies.
Medicine: Research into its potential therapeutic applications, including its role in preventing or treating certain diseases, is ongoing.
Wirkmechanismus
The mechanism of action of 3,4-Bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one involves its interaction with various molecular targets and pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes and receptors, modulating biological processes such as inflammation and cell signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Matairesinol: Another lignan with a similar structure but different functional groups.
Secoisolariciresinol: A lignan with a different arrangement of phenolic groups.
Pinoresinol: A related compound with distinct biological activities.
Uniqueness
3,4-Bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one is unique due to its specific arrangement of hydroxy and methoxy groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-24-18-9-12(3-5-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-17(22)19(10-13)25-2/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATGKVZWFZHCLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862228 |
Source


|
| Record name | 3,4-Bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7471-01-4 |
Source


|
| Record name | MLS003171545 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403531 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Aminoethyl)amino]-pentanoic acid](/img/structure/B12310273.png)

![Tert-butyl 4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B12310286.png)


![N-(6-methylpyridazin-3(2H)-ylidene)-1-(1,7-dioxa-10-azaspiro[4.6]undecan-3-yl)methanamine](/img/structure/B12310294.png)


![rac-[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride, cis](/img/structure/B12310309.png)
![tert-butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate](/img/structure/B12310313.png)

